6,7-Difluoro-1H-indole-2-carboxylic acid
CAS No.: 247564-68-7
Cat. No.: VC11683534
Molecular Formula: C9H5F2NO2
Molecular Weight: 197.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 247564-68-7 |
|---|---|
| Molecular Formula | C9H5F2NO2 |
| Molecular Weight | 197.14 g/mol |
| IUPAC Name | 6,7-difluoro-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H5F2NO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) |
| Standard InChI Key | NFIPAJWNYDCIRO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1C=C(N2)C(=O)O)F)F |
| Canonical SMILES | C1=CC(=C(C2=C1C=C(N2)C(=O)O)F)F |
Introduction
6,7-Difluoro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family, which is widely recognized for its diverse biological activities and medicinal applications. This compound features two fluorine atoms at the 6 and 7 positions of the indole ring and a carboxylic acid functional group at the 2 position. The molecular formula of 6,7-Difluoro-1H-indole-2-carboxylic acid is C₉H₅F₂NO₂, with a molecular weight of approximately 197.14 g/mol .
Synthesis and Applications
6,7-Difluoro-1H-indole-2-carboxylic acid is synthesized through various organic reactions, typically involving multi-step processes. The presence of fluorine atoms at specific positions enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry research.
Biological Activities
Indole derivatives, including those with fluorine substitutions, are studied for their diverse biological activities, such as antiviral, anticancer, and anti-inflammatory properties. While specific biological activities of 6,7-Difluoro-1H-indole-2-carboxylic acid are not extensively documented, its structural similarity to other biologically active indole derivatives suggests potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume